molecular formula C13H11ClN2O B5804863 N-(4-chlorobenzyl)nicotinamide

N-(4-chlorobenzyl)nicotinamide

Cat. No. B5804863
M. Wt: 246.69 g/mol
InChI Key: DLHGUNPTGONJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1. Treatment and Prevention of Skin Diseases

N-(4-chlorobenzyl)nicotinamide, related to nicotinamide, is involved in various skin treatments. Nicotinamide has been used for treating acne vulgaris, melasma, atopic dermatitis, and rosacea. It also plays a role in preventing nonmelanoma skin cancer (Rolfe, 2014).

2. Cardiovascular Health

Nicotinamide's role in cardiovascular health, particularly its anti-atherosclerotic effects, has been noted. This includes treatment for steatohepatosis and obesity, with potential for combined use with statins to reduce dosage requirements (Gromova & Torshin, 2023).

3. Cellular Longevity and Health

Significant in modulating cellular metabolism, plasticity, and longevity, nicotinamide influences cellular life span and inflammatory microglial function. This has implications for diseases like Alzheimer's, diabetes, cerebral ischemia, Parkinson's, and cancer (Li, Chong & Maiese, 2006).

4. Fluorescent Analog in Research

Nicotinamide has been used to create fluorescent analogs for research, particularly in enzymatic reactions and biological studies (Barrio, Secrist & Leonard, 1972).

5. Herbicidal Applications

Derivatives of nicotinic acid, closely related to this compound, have shown herbicidal activity, suggesting potential agricultural applications (Yu et al., 2021).

6. Stem Cell Research

Nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, making it significant in stem cell research and potential therapeutic applications (Meng et al., 2018).

7. Therapeutic Uses in Neurodegenerative and Metabolic Disorders

As a precursor of NAD+, nicotinamide plays a crucial role in metabolic pathways, offering therapeutic potential for cardiovascular, neurodegenerative, and metabolic disorders (Mehmel, Jovanović & Spitz, 2020).

8. Supramolecular Chemistry

Nicotinamide has been used in the synthesis of copper(II) chlorobenzoate complexes, demonstrating its role in supramolecular chemistry and material science (Halaška et al., 2013).

9. Cancer Chemoprevention and Therapy

Nicotinamide shows potential in cancer prevention and as an adjunct in cancer therapy, especially in non-melanoma skin cancer and various other types (Nikas, Paschou & Ryu, 2020).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-12-5-3-10(4-6-12)8-16-13(17)11-2-1-7-15-9-11/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHGUNPTGONJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.